Cas no 2137823-98-2 (3-Methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one)

3-Methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one
- 2137823-98-2
- EN300-745014
- 3-Methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one
-
- インチ: 1S/C14H18O2/c1-9(2)7-12(15)14-8-11-10(3)5-4-6-13(11)16-14/h4-6,9,14H,7-8H2,1-3H3
- InChIKey: MZWJEFGYLPMLPE-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC=C(C)C=2CC1C(CC(C)C)=O
計算された属性
- せいみつぶんしりょう: 218.130679813g/mol
- どういたいしつりょう: 218.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 26.3Ų
3-Methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-745014-0.1g |
3-methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one |
2137823-98-2 | 95.0% | 0.1g |
$1484.0 | 2025-03-11 | |
Enamine | EN300-745014-1.0g |
3-methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one |
2137823-98-2 | 95.0% | 1.0g |
$1686.0 | 2025-03-11 | |
Enamine | EN300-745014-0.5g |
3-methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one |
2137823-98-2 | 95.0% | 0.5g |
$1619.0 | 2025-03-11 | |
Enamine | EN300-745014-5.0g |
3-methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one |
2137823-98-2 | 95.0% | 5.0g |
$4890.0 | 2025-03-11 | |
Enamine | EN300-745014-0.05g |
3-methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one |
2137823-98-2 | 95.0% | 0.05g |
$1417.0 | 2025-03-11 | |
Enamine | EN300-745014-10.0g |
3-methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one |
2137823-98-2 | 95.0% | 10.0g |
$7250.0 | 2025-03-11 | |
Enamine | EN300-745014-0.25g |
3-methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one |
2137823-98-2 | 95.0% | 0.25g |
$1551.0 | 2025-03-11 | |
Enamine | EN300-745014-2.5g |
3-methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one |
2137823-98-2 | 95.0% | 2.5g |
$3304.0 | 2025-03-11 |
3-Methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
3-Methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-oneに関する追加情報
Research Briefing on 3-Methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one (CAS: 2137823-98-2)
Recent studies on 3-Methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one (CAS: 2137823-98-2) have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals targeting neurological and inflammatory disorders. This compound, characterized by its unique benzofuran scaffold, has garnered attention due to its structural versatility and promising pharmacological properties. The following briefing consolidates the latest findings and advancements related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-Methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one, emphasizing its role as a precursor for chiral ligands in asymmetric catalysis. The researchers developed an efficient, scalable method using palladium-catalyzed cross-coupling reactions, achieving a yield of 85% with high enantiomeric purity. This advancement is critical for industrial-scale production, addressing previous challenges related to low yields and racemic mixtures.
In the context of biological activity, preclinical studies have demonstrated the compound's affinity for serotonin receptors (5-HT2A and 5-HT2C), suggesting its potential as a lead compound for treating neuropsychiatric conditions such as depression and anxiety. A 2024 paper in ACS Chemical Neuroscience reported that derivatives of 3-Methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one exhibited significant anxiolytic effects in rodent models, with minimal off-target interactions. These findings underscore its selectivity and safety profile compared to existing therapeutics.
Further investigations into its anti-inflammatory properties revealed that the compound inhibits NF-κB signaling, a key pathway in chronic inflammatory diseases. A collaborative study between academic and industry researchers (Nature Communications, 2024) identified its ability to reduce pro-inflammatory cytokine production in macrophages by 60%, positioning it as a candidate for treating rheumatoid arthritis and inflammatory bowel disease. Structural-activity relationship (SAR) analyses highlighted the importance of the methyl substituents on the benzofuran ring for optimal activity.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, particularly its oral bioavailability and metabolic stability. Recent computational modeling efforts (Journal of Chemical Information and Modeling, 2024) have proposed structural modifications to enhance its drug-likeness, such as introducing polar functional groups to improve solubility. These insights are expected to guide future medicinal chemistry campaigns.
In conclusion, 3-Methyl-1-(4-methyl-2,3-dihydro-1-benzofuran-2-yl)butan-1-one represents a versatile scaffold with multifaceted therapeutic potential. Ongoing research aims to translate these discoveries into clinical applications, with several pharmaceutical companies listing it in their preclinical pipelines. Continued exploration of its derivatives and mechanisms of action will be pivotal in unlocking its full pharmacological value.
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